molecular formula C20H19F2N3O3 B1682004 Tegoprazan CAS No. 942195-55-3

Tegoprazan

Cat. No.: B1682004
CAS No.: 942195-55-3
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-HNNXBMFYSA-N
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Description

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) developed for treating acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections. Unlike proton-pump inhibitors (PPIs), which require acidic activation and irreversible binding to H+/K+-ATPase, this compound inhibits the proton pump reversibly in a potassium-competitive manner, enabling rapid and sustained acid suppression . It exhibits dose-proportional pharmacokinetics (PK), with a median time to maximum plasma concentration (Tmax) of 1 hour and a mean elimination half-life of 3.7–6.2 hours . Approved at 50 mg once daily, this compound is primarily metabolized by CYP3A4, reducing interactions linked to CYP2C19 polymorphisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tegoprazan involves several steps, starting with the synthesis of the core structure, (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. The synthetic route typically includes the following steps :

    Formation of the chroman ring: This involves the reaction of appropriate starting materials under specific conditions to form the chroman ring structure.

    Introduction of the difluoro groups: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions on the chroman ring.

    Coupling with benzimidazole: The chroman ring is then coupled with a benzimidazole derivative to form the core structure of this compound.

    Final modifications: Additional chemical modifications are made to introduce the carboxamide group and other functional groups as required.

Industrial Production Methods

For industrial production, the preparation method of this compound is optimized to ensure high yield and purity. The process involves easily available raw materials, few synthesis steps, simple operation, mild reaction conditions, and high yield . The industrial production method is designed to be scalable and suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Tegoprazan undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out to modify specific functional groups within the this compound molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Erosive Esophagitis

Tegoprazan has been evaluated in several clinical trials for its efficacy in treating erosive esophagitis. A phase 3 randomized controlled trial compared this compound (25 mg) with lansoprazole (15 mg) as maintenance therapy for healed erosive esophagitis. The results indicated that the endoscopic remission rate after 24 weeks was 90.6% for this compound compared to 89.5% for lansoprazole, demonstrating non-inferiority .

Table 1: Efficacy of this compound vs. Lansoprazole in Erosive Esophagitis

TreatmentEndoscopic Remission Rate at 24 Weeksp-Value
This compound90.6%0.0014
Lansoprazole89.5%

Gastroesophageal Reflux Disease (GERD)

In a comparative study assessing on-demand therapy for GERD, this compound demonstrated superior efficacy over esomeprazole, with a higher percentage of patients experiencing symptom improvement within 30 minutes (26.2% vs. 16.1%) and a significantly shorter time to symptom relief . This highlights this compound's potential as a rapid-acting treatment option for GERD.

Table 2: Symptom Improvement in GERD Patients

TreatmentSymptom Improvement Within 30 Minutesp-Value
This compound26.2%<0.01
Esomeprazole16.1%

Laryngopharyngeal Reflux Disease (LPRD)

Preliminary studies suggest that this compound may also be effective in managing symptoms associated with laryngopharyngeal reflux disease. In an eight-week study, patients treated with this compound showed significant reductions in reflux symptom index scores compared to placebo .

Table 3: Changes in Reflux Symptom Index Scores

WeekThis compound (Mean ± SD)Placebo (Mean ± SD)p-Value
Baseline21.2 ± 6.222.1 ± 5.3
Week 416.8 ± 7.015.9 ± 7.6<0.001
Week 815.2 ± 7.816.2 ± 9.6<0.001

Safety and Tolerability

This compound has been reported to have a safety profile comparable to that of PPIs, with no significant differences in adverse events between this compound and standard treatments like lansoprazole or esomeprazole . In clinical trials, increases in serum gastrin levels were similar between patients treated with this compound and those receiving other acid suppressants, indicating that long-term use may not lead to significant hypergastrinemia .

Comparison with Similar Compounds

Efficacy and Onset of Action

Proton-Pump Inhibitors (PPIs)

  • Esomeprazole: In a randomized trial, Tegoprazan 50 mg demonstrated non-inferiority to esomeprazole 40 mg in healing erosive esophagitis (EE) at 8 weeks (healing rates: 98.3% vs. 98.0%) . However, this compound showed superior nocturnal acid control, maintaining pH ≥4 for 66.0% of nighttime vs. 36.1% with esomeprazole .
  • Lansoprazole : this compound 50 mg achieved comparable 8-week cumulative healing rates (95.45% vs. 92.94%) in gastric ulcer patients, with faster symptom relief due to its rapid absorption (Tmax 1 hour vs. 2–4 hours for PPIs) .

Other P-CABs (Vonoprazan)

  • Nocturnal Acid Breakthrough: this compound 50 mg maintained pH ≥4 for 66.0% of nighttime, marginally outperforming vonoprazan 20 mg (60.5%) and significantly surpassing esomeprazole (36.1%) .

Pharmacokinetics and Metabolism

Parameter This compound Esomeprazole Vonoprazan
Tmax (h) 1.0 2–4 1.5–2.0
Half-life (h) 3.7–6.2 1.3 7–9
Primary Metabolism CYP3A4 CYP2C19/CYP3A4 CYP3A4
CYP2C19 Dependency No Yes No
Food Effect on PK Minimal Significant Minimal

Data from

This compound’s independence from CYP2C19 eliminates variability in efficacy across CYP2C19 phenotypes, unlike PPIs such as omeprazole .

Hepatotoxicity

In a nationwide cohort study (n = 50 million), this compound showed lower hepatotoxicity risk vs. most PPIs (hazard ratios: 1.10 for PPIs overall vs. 0.77 for omeprazole) .

Drug-Drug Interactions (DDIs)

  • CYP3A4 Inhibitors : Co-administration with clarithromycin increased this compound exposure 3-fold, necessitating dose adjustments .
  • NSAID-Induced Enteropathy : this compound reduced intestinal epithelial apoptosis and inflammation in preclinical models, a protective effect absent in PPIs .

pylori Eradication

This compound dual therapy (with amoxicillin) achieved 85.2% eradication rates, comparable to quadruple regimens, with improved antibiotic susceptibility in resistant strains .

Maintenance Therapy

This compound 25 mg demonstrated non-inferiority to lansoprazole 15 mg in maintaining EE remission (90.6% vs. 89.5% at 24 weeks) with similar safety profiles .

Biological Activity

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the reversible inhibition of the gastric H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This article explores the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical trials, and potential implications in gastrointestinal health.

This compound operates by competitively inhibiting the H+/K+-ATPase enzyme in the gastric epithelium. Unlike traditional proton pump inhibitors (PPIs), which provide irreversible inhibition, this compound offers a reversible binding mechanism. This allows for a more flexible control of gastric acid secretion and potentially fewer side effects associated with long-term use of PPIs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on porcine H+/K+-ATPase with an IC50 value of 0.53 μM, significantly lower than that of esomeprazole, which has an IC50 value of 42.52 μM . The reversible nature of this compound's action suggests it may allow for more physiologically normal acid secretion patterns compared to irreversible inhibitors.

In Vivo Efficacy

This compound has shown significant efficacy in various animal models:

  • GERD Model : In rat models, this compound demonstrated a dose-dependent reduction in esophageal injury and gastric acid secretion, with an effective dose (ED50) of 2.0 mg/kg, which is 15 times more potent than esomeprazole .
  • Peptic Ulcer Models : In multiple models including naproxen-induced and stress-induced ulcers, this compound exhibited superior antiulcer activity. The ED50 values were notably low: 0.1 mg/kg for naproxen-induced ulcers and 1.4 mg/kg for stress-induced ulcers, outperforming esomeprazole .

Phase III Trials

Recent clinical trials have confirmed the efficacy of this compound in humans:

  • A randomized phase III trial compared this compound (50 mg and 100 mg) to esomeprazole (40 mg) in patients with erosive esophagitis (EE). The cumulative healing rates at week 8 were 98.9% across all groups, indicating non-inferiority to esomeprazole .
  • Another study evaluated this compound's effectiveness in laryngopharyngeal reflux disease (LPRD), showing similar symptom resolution rates compared to placebo after 8 weeks .

Safety Profile

This compound has been reported to have a favorable safety profile, with adverse events comparable to those observed with esomeprazole. It has been well-tolerated across various patient populations .

Comparative Efficacy: this compound vs. Esomeprazole

The following table summarizes the comparative efficacy of this compound against esomeprazole based on clinical trial data:

Parameter This compound Esomeprazole
Cumulative Healing Rate (Week 8)98.9%98.9%
ED50 in GERD Model2.0 mg/kg-
ED50 in Peptic Ulcers0.1 - 1.4 mg/kg-
Adverse EventsComparableComparable

Case Study: Erosive Esophagitis

In a clinical setting, a patient diagnosed with erosive esophagitis was treated with this compound at a dosage of 50 mg daily for eight weeks. The patient showed complete resolution of symptoms and healing confirmed by endoscopy after the treatment period.

Case Study: Laryngopharyngeal Reflux Disease

A cohort study involving patients with LPRD treated with this compound reported symptom resolution rates similar to placebo after eight weeks; however, significant improvements in quality of life metrics were noted among those receiving active treatment .

Q & A

Basic Research Questions

Q. What is the mechanism of action of tegoprazan, and how does it differ from proton pump inhibitors (PPIs)?

this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+/K+-ATPase in a pH-independent manner. Unlike PPIs (e.g., esomeprazole), which require acidic activation and covalent binding to the enzyme, this compound directly competes with potassium ions at the luminal surface of parietal cells. This results in rapid, sustained acid suppression without dependence on CYP2C19 metabolism . In vitro studies show this compound’s IC50 for H+/K+-ATPase inhibition is 0.29–0.52 μM, with >340-fold selectivity over Na+/K+-ATPase .

Q. What experimental models validate this compound’s efficacy in acid suppression and ulcer healing?

Preclinical studies in pylorus-ligated rats and pentagastrin-treated dogs demonstrate this compound’s dose-dependent inhibition of basal and stimulated acid secretion. At 10 mg/kg, it completely inhibits acid secretion in rats, while in dogs, 1–3 mg/kg elevates gastric pH to neutral levels within 1 hour . In acetic acid-induced peptic ulcer models, this compound’s ED50 is 5–97-fold lower than esomeprazole, attributed to prolonged gastric tissue retention (>24 hours post-administration) .

Q. How do clinical trial designs ensure robust evaluation of this compound’s non-inferiority to PPIs?

Phase 3 trials for erosive esophagitis (EE) and gastric ulcers used randomized, double-blind protocols with primary endpoints of cumulative healing rates at 8 weeks. Non-inferiority margins were predefined (e.g., 10% difference), and statistical analyses employed Cochran-Mantel-Haenszel tests adjusted for baseline severity. Subgroup analyses stratified by dose, age, and gender ensured heterogeneity control .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

In vitro studies report this compound’s H+/K+-ATPase inhibition is ~80-fold stronger than esomeprazole at pH 6.4. However, in vivo potency is only 5–10-fold higher. This discrepancy arises from PPIs requiring acidic activation (pH < 3) in vivo, whereas this compound’s activity is pH-independent. Pharmacokinetic data show this compound accumulates in gastric juice at concentrations >6× plasma levels, sustaining localized efficacy despite systemic clearance .

Q. What methodological approaches address this compound’s CYP3A4-mediated drug-drug interactions (DDIs)?

Physiologically based pharmacokinetic (PBPK) modeling predicts this compound’s DDI risk with CYP3A4 modulators. Co-administration with clarithromycin (CYP3A4 inhibitor) increases this compound exposure 3-fold, while rifampicin (inducer) reduces exposure by 30%. Validation using SimCYP® software confirmed model accuracy (predicted/observed AUC ratios: 0.5–2.0). Researchers should incorporate CYP3A4 phenotyping in trial designs and adjust dosing in polypharmacy scenarios .

Q. What strategies resolve conflicting data on this compound’s role in Helicobacter pylori eradication?

While this compound’s acid suppression enhances antibiotic efficacy, clinical trials show similar eradication rates to rabeprazole (74.7% vs. 72.7%). Sensitivity analyses suggest mutations in H. pylori virulence genes (e.g., vacA) or limited sample sizes may obscure efficacy differences. Future studies should integrate gastrin level monitoring and mucosal biopsies to assess antibiotic penetration .

Q. How does this compound’s safety profile compare to PPIs in long-term use?

Meta-analyses of adverse events (AEs) in GERD trials show this compound’s AE incidence (e.g., headache, diarrhea) is comparable to PPIs (RR: 1.05; 95% CI: 0.89–1.24). However, subgroup analyses note a non-significant elevation in Clostridioides difficile-associated diarrhea (CDAD) risk (RR: 1.07; 95% CI: 0.64–1.79) after prolonged use (>180 days). Researchers should prioritize post-marketing surveillance for rare AEs .

Q. Methodological Considerations

  • Handling Heterogeneity in Meta-Analyses :
    Use random-effects models and I² statistics to quantify variability. For this compound dose-response studies, subgroup analyses by treatment duration (e.g., 4 vs. 8 weeks) and baseline pH levels improve interpretability .

  • Pharmacodynamic Modeling :
    Integrate intragastric pH monitoring (24-hour pHmetry) with pharmacokinetic parameters (Cₘₐₓ, AUC) to establish exposure-response relationships. In dogs, this compound’s pH >4 holding time ratio correlates linearly with gastric juice concentration (R² = 0.89) .

  • Resolving Clinical Trial Attrition Bias :
    Apply per-protocol (PP) and full analysis set (FAS) frameworks. In this compound NERD trials, PP analysis excluded 23% of participants due to protocol deviations, necessitating sensitivity analyses to confirm robustness .

Properties

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942195-55-3
Record name Tegoprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide (280 mg, crude, STEP 8) in tetrahydrofuran (8 mL) and methanol (4 mL) was added sodium hydroxide (165 mg, 4.1 mmol) at room temperature. After stirring at room temperature for 1 hour, the mixture was quenched with saturated sodium dihydrogenphosphate aqueous solution, and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from dichloromethane only to ethyl acetate:methanol 10:1) to afford the title compound as a white solid (74 mg, 65% for 2 steps).
Name
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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